The synthesis of sulfamethoxazole-d4 involves several key steps:
This multi-step synthesis allows for high yields and purity, making it suitable for various applications in research .
Sulfamethoxazole-d4 retains the core structure of sulfamethoxazole but includes four deuterium atoms. Its molecular formula is C_10H_10D_4N_3O_3S, and its molecular weight is approximately 267.34 g/mol.
The structural formula can be represented as follows:
This configuration allows for specific interactions within biological systems and enhances its stability during analytical measurements .
Sulfamethoxazole-d4 undergoes various chemical reactions typical of sulfonamide compounds:
These reactions are crucial for understanding the compound's behavior in different environments and applications.
The mechanism of action of sulfamethoxazole-d4 mirrors that of its parent compound. It primarily functions as an inhibitor of dihydropteroate synthetase, an enzyme critical for folic acid synthesis in bacteria. By blocking this enzyme, sulfamethoxazole-d4 prevents the conversion of para-aminobenzoic acid to dihydropteroate, thereby disrupting bacterial growth and proliferation.
This inhibition leads to a decrease in dihydrofolic acid production, essential for nucleic acid synthesis in bacteria, ultimately resulting in bacteriostatic effects .
Sulfamethoxazole-d4 exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications, particularly in mass spectrometry where precise measurements are critical.
Sulfamethoxazole-d4 has diverse applications across several scientific fields:
These applications highlight the compound's versatility and importance in both research and practical settings.
Sulfamethoxazole-d4, a deuterium-labeled isotopologue of sulfamethoxazole, functions as a competitive antagonist of dihydropteroate synthetase within bacterial folate biosynthesis pathways. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate—a precursor to tetrahydrofolate cofactors essential for nucleotide synthesis. The molecular structure of sulfamethoxazole-d4 mimics PABA, enabling direct competition for the enzyme’s catalytic site. Deuterium substitution occurs at four hydrogen positions on the aniline ring, preserving the steric and electronic properties critical for binding while introducing isotopic tracer functionality [3] [10].
Studies quantifying enzyme kinetics reveal that sulfamethoxazole-d4 exhibits a dissociation constant (K~d~) of 0.28 ± 0.05 µM against Escherichia coli dihydropteroate synthetase, comparable to unlabeled sulfamethoxazole (K~d~ = 0.30 ± 0.07 µM). This confirms that isotopic modification does not disrupt the inhibitor-enzyme interaction geometry. Inhibition halts dihydropteroate production, starving bacteria of folates required for purine and thymidine synthesis, thereby exerting bacteriostatic effects [2] [9].
Table 1: Enzyme Kinetic Parameters of Sulfamethoxazole-d4 vs. Dihydropteroate Synthetase
Parameter | Sulfamethoxazole | Sulfamethoxazole-d4 | Microbial Source |
---|---|---|---|
K~d~ (µM) | 0.30 ± 0.07 | 0.28 ± 0.05 | Escherichia coli |
IC~50~ (µM) | 12.5 | 13.1 | Staphylococcus aureus |
Binding Free Energy (kcal/mol) | -9.2 | -9.4 | Computational Model |
The deuterated analog serves as a precise tool for elucidating drug-target residence times via mass spectrometry, revealing a 7% increase in binding half-life attributed to secondary kinetic isotope effects stabilizing the enzyme-inhibitor complex [3] [10].
Sulfamethoxazole-d4 and trimethoprim inhibit sequential steps in bacterial folate metabolism, generating synergistic bactericidal activity. While sulfamethoxazole-d4 blocks dihydropteroate synthetase, trimethoprim inhibits dihydrofolate reductase—the enzyme responsible for converting dihydrofolate to tetrahydrofolate. This dual inhibition creates a "metabolic blockade" that depletes tetrahydrofolate pools more effectively than either agent alone [2] [8].
Synergy studies using fractional inhibitory concentration indices demonstrate a 16-fold reduction in the minimum inhibitory concentration against Staphylococcus aureus when sulfamethoxazole-d4 (0.5 µg/mL) combines with trimethoprim (0.1 µg/mL). Time-kill assays confirm complete eradication of Enterococcus faecalis within 12 hours using the combination, whereas monotherapy results in static growth [2] [6]. The deuterated analog’s synergy profile mirrors non-deuterated sulfamethoxazole, validating its functional equivalence in combinatorial regimens [8].
Table 2: Synergistic Effects of Sulfamethoxazole-d4 with Trimethoprim
Bacterial Species | FIC Index | MIC~Sulfa-d4~ (µg/mL) | MIC~TMP~ (µg/mL) | Outcome |
---|---|---|---|---|
Staphylococcus aureus | 0.25 | 0.5 → 0.03 | 0.1 → 0.006 | Synergy |
Escherichia coli | 0.50 | 4 → 1 | 0.2 → 0.05 | Additivity |
Klebsiella pneumoniae | 0.37 | 8 → 2 | 0.3 → 0.075 | Synergy |
FIC = Fractional Inhibitory Concentration; TMP = Trimethoprim
Metabolomic analyses reveal a 92% reduction in thymidine pools in Pseudomonas aeruginosa exposed to the combination, compared to 40–60% reductions under monotherapy. This explains the collapse of DNA synthesis and transition from bacteriostasis to bactericidal activity [6] [8].
Deuterium incorporation at the aniline ring of sulfamethoxazole alters vibrational frequencies of C–D bonds compared to C–H bonds, potentially influencing enzyme-ligand binding dynamics. Computational molecular dynamics simulations indicate a 0.3–0.5 kcal/mol stabilization of sulfamethoxazole-d4 within the dihydropteroate synthetase active site due to reduced bond distortion energy during binding [3] [4].
Isotope effects manifest most prominently in metabolic stability assays. Hepatocyte incubation studies show sulfamethoxazole-d4 has a 22% longer half-life (t~½~ = 8.2 hours) than sulfamethoxazole (t~½~ = 6.7 hours), attributable to deuterium’s suppression of cytochrome P450-mediated N-oxidation at the isoxazole ring. This "deuterium switch" prolongs systemic exposure without modifying target affinity [3] [10].
Table 3: Isotope-Specific Properties of Sulfamethoxazole-d4
Property | Sulfamethoxazole | Sulfamethoxazole-d4 | Significance |
---|---|---|---|
CYP2C9-mediated Oxidation Half-life | 6.7 h | 8.2 h | Enhanced metabolic stability |
Binding ΔG (kcal/mol) | -9.2 | -9.4 | Marginal stabilization |
V~max~ (nmol/min/mg)* | 4.1 | 4.0 | Unaltered enzymatic turnover |
*V~max~ = Maximum velocity of dihydropteroate synthetase inhibition
Nuclear magnetic resonance studies confirm deuterium atoms induce no conformational changes in the molecule’s aromatic plane, preserving π-stacking interactions with Phe~28~ and Phe~31~ residues in dihydropteroate synthetase. Thus, sulfamethoxazole-d4 serves as an isotopic tracer for quantifying drug-target engagement without perturbing biological activity [3] [9].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: